Technical Guide: Synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Technical Guide: Synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
This guide details the synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin (CAS 1329474-59-0), a critical reference standard and protected intermediate in tryptamine chemistry.[1][2][3][4]
The synthesis targets the Indole-N (N1) and the Phenolic-O (O5) for tert-butoxycarbonyl (Boc) protection, while retaining the N-acetyl group on the ethylamine side chain.[1][2][3][4]
[1][2][3][4][5][6]
Executive Summary & Retrosynthetic Analysis
Target Molecule: N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin IUPAC Name: tert-butyl 3-(2-acetamidoethyl)-5-[(2-methylpropan-2-yl)oxycarbonyloxy]indole-1-carboxylate Molecular Formula: C₂₂H₃₀N₂O₆ Molecular Weight: 418.48 g/mol [1][2][3][4][5]
Retrosynthetic Logic
The synthesis is best approached via a linear protection strategy starting from N-Acetyl Serotonin (NAS) .[1][2][3][4] Direct protection of Serotonin (5-HT) is not recommended due to the competing nucleophilicity of the primary amine.[1][2][3][4]
-
Transformation: Concurrent N- and O-acylation using Di-tert-butyl dicarbonate (Boc₂O).[1][2][3][4]
-
Catalysis: 4-Dimethylaminopyridine (DMAP) is required to overcome the low nucleophilicity of the indole nitrogen.[1][2][3][4]
Reaction Mechanism & Critical Parameters[2][3][9][10]
The Role of DMAP in Indole Protection
The indole nitrogen (pKa ~17) is non-basic and poorly nucleophilic.[1][2][3][4] Standard acylation conditions (anhydride + weak base) will readily protect the phenol (pKa ~10) but fail to protect the indole nitrogen.[1][2][3][4]
DMAP Mechanism:
-
DMAP attacks Boc₂O to form a highly electrophilic N-(tert-butoxycarbonyl)pyridinium salt.[1][2][3][4]
-
This activated species transfers the Boc group to the phenol (kinetic product).[2][3][4]
-
With excess reagent and continued catalysis, the activated species forces the acylation of the steric and electronic-resistant indole nitrogen (thermodynamic sink).[2][3][4]
Reaction Scheme (Graphviz)[1][2][3][4]
Caption: Linear synthesis pathway from Serotonin to the Bis-Boc protected derivative.
Step-by-Step Experimental Protocol
Phase 1: Preparation of N-Acetyl Serotonin (If starting from 5-HT)
Note: If commercial N-Acetyl Serotonin (CAS 1210-83-9) is available, skip to Phase 2.[1][2][3][4]
Reagents: Serotonin HCl, Acetic Anhydride (Ac₂O), Triethylamine (TEA), Methanol.[2][3][4]
-
Dissolution: Dissolve Serotonin HCl (1.0 eq) in anhydrous Methanol (10 mL/g).
-
Neutralization: Add TEA (1.2 eq) to liberate the free base.[1][2][3][4] Stir for 10 min.
-
Acetylation: Cool to 0°C. Dropwise add Ac₂O (1.1 eq).
-
Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor by TLC (CHCl₃:MeOH 9:1).[1][2][3][4]
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine. Dry over Na₂SO₄ and concentrate.
Phase 2: Synthesis of N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin
Reagents: N-Acetyl Serotonin, Boc₂O, DMAP, TEA, Dichloromethane (DCM).[1][2][3][4]
| Reagent | Equivalents | Role |
| N-Acetyl Serotonin | 1.0 | Substrate |
| Boc₂O | 3.0 | Protecting Group Source (Excess required) |
| DMAP | 0.1 - 0.2 | Nucleophilic Catalyst |
| TEA | 3.0 | Acid Scavenger |
| DCM | Solvent | Anhydrous (0.1 M concentration) |
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Suspend N-Acetyl Serotonin (1.0 eq) in anhydrous DCM. Add TEA (3.0 eq).
-
Catalyst Addition: Add DMAP (0.1 eq) in one portion. The suspension may clear as the phenol deprotonates/solubilizes.[3][4]
-
Boc Addition: Dissolve Boc₂O (3.0 eq) in a minimal amount of DCM and add dropwise to the reaction mixture at 0°C.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Quench: Add saturated NH₄Cl solution (aq) to quench excess anhydride.
-
Extraction: Extract with DCM (3x). Wash combined organics with:
-
Drying: Dry over MgSO₄, filter, and concentrate to a foam.
Phase 3: Purification & Characterization
The product is lipophilic and purifies well on silica gel.[3][4]
-
Eluent: Hexane : Ethyl Acetate (Gradient 80:20 → 50:50).[1][2][3][4]
-
Storage: Store at -20°C under inert atmosphere. Bis-Boc indoles can be sensitive to moisture (hydrolysis of the indole carbamate).[1][2][3][4]
Analytical Validation (Self-Validating System)[1][2][3][4]
To ensure the protocol worked, verify the following spectral signatures:
| Technique | Expected Signal | Structural Confirmation |
| ¹H NMR | δ 1.6 - 1.7 ppm (s, 18H) | Presence of two distinct tert-butyl groups (9H each).[1][2][3][4] |
| ¹H NMR | Shift of Indole H-4/H-6 | Downfield shift compared to NAS due to electron-withdrawing effect of N-Boc and O-Boc.[1][2][3][4] |
| ¹H NMR | Absence of OH/NH | Disappearance of Phenol OH (~8.5 ppm) and Indole NH (~10.5 ppm).[1][2][3][4] Amide NH (~8.0 ppm) remains.[1][2][3][4] |
| IR | ~1730 - 1760 cm⁻¹ | Strong Carbonate and Carbamate C=O stretches.[1][2][3][4] |
| HRMS | [M+Na]⁺ or [M+H]⁺ | Confirm mass of 418.48 (Calc). |
Troubleshooting & Optimization
-
Issue: Incomplete Indole Protection (Mono-Boc observed).
-
Issue: Side Chain Imide Formation.
-
Issue: Hydrolysis during workup.
References
-
Veeprho Laboratories. (n.d.).[1][2][3][4] N-Acetyl-N,O-bis(tert-butoxycarbonyl) Serotonin | CAS 1329474-59-0.[1][2][3][4][5] Retrieved February 27, 2026, from [Link][2][3][4]
-
Greene, T. W., & Wuts, P. G. M. (1999).[2][3][4] Protective Groups in Organic Synthesis (3rd ed.).[1][2][3][4] Wiley-Interscience.[1][2][3][4] (General reference for Boc protection of Indoles/Phenols).[1][2][3][4]
-
Knölker, H. J., et al. (1995).[2][3][4] "DMAP-Catalyzed Reaction of Di-tert-butyl Dicarbonate with Amines and Alcohols." Synlett, 1995(05), 378-380.[1][2][3][4] (Mechanism of DMAP/Boc2O).[1][2][3][4][8]
-
Flynn, D. L., et al. (1987).[2][3][4] "A mild one-step method for the conversion of indoles to N-tert-butoxycarbonylindoles."[1][2][3][4] Journal of Organic Chemistry, 52(15), 3254-3256.[1][2][3][4] (Specific protocol for Indole N-protection).
Sources
- 1. N-Acetylserotonin | C12H14N2O2 | CID 903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. veeprho.com [veeprho.com]
- 3. evitachem.com [evitachem.com]
- 4. N-Acetylserotonin - Wikipedia [en.wikipedia.org]
- 5. veeprho.com [veeprho.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. N-Acetylserotonin is an oxidation-responsive activator of Nrf2 ameliorating colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
